molecular formula C6H13NO8S B1362740 D-Glucosamine-6-sulfate

D-Glucosamine-6-sulfate

Cat. No.: B1362740
M. Wt: 259.24 g/mol
InChI Key: MTDHILKWIRSIHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

D-Glucosamine-6-sulfate is a naturally occurring amino sugar that plays a crucial role in the biosynthesis of glycosaminoglycans, which are essential components of cartilage and other connective tissues. This compound is derived from the substitution of a hydroxyl group in glucose with an amino group, followed by sulfation at the 6th position. It is widely used in the pharmaceutical, food, and cosmetic industries due to its beneficial properties, including anti-inflammatory and regenerative effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: D-Glucosamine-6-sulfate can be synthesized through various methods. One common approach involves the chemical extraction of chitin from marine or fungal sources using strong acids at high temperatures. The extracted chitin is then hydrolyzed to produce D-glucosamine, which is subsequently sulfated to form this compound .

Industrial Production Methods: In industrial settings, this compound is often produced through microbial fermentation and enzymatic hydrolysis. These methods are preferred due to their eco-friendliness and cost-effectiveness. For instance, genetically modified bacterial fermentation is under development to enhance the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions: D-Glucosamine-6-sulfate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applications.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various sulfated derivatives of D-glucosamine, which have enhanced biological activities and improved solubility .

Scientific Research Applications

D-Glucosamine-6-sulfate has a wide range of applications in scientific research:

Mechanism of Action

D-Glucosamine-6-sulfate exerts its effects through several molecular pathways:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its sulfation at the 6th position, which enhances its biological activity and solubility compared to other glucosamine derivatives. This makes it particularly effective in medical and industrial applications .

Properties

IUPAC Name

(5-amino-3,4,6-trihydroxyoxan-2-yl)methyl hydrogen sulfate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO8S/c7-3-5(9)4(8)2(15-6(3)10)1-14-16(11,12)13/h2-6,8-10H,1,7H2,(H,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTDHILKWIRSIHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)O)N)O)O)OS(=O)(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO8S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50869083
Record name 2-Amino-2-deoxy-6-O-sulfohexopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50869083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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